molecular formula C19H29ClN2O2 B2940755 (1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418595-71-6

(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride

Cat. No. B2940755
CAS RN: 2418595-71-6
M. Wt: 352.9
InChI Key: HJYYXAWKZAOIBZ-GBNZRNLASA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for this compound. Notably, enzymatic methods have been explored. For instance, a one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol has been achieved using recombinant Escherichia coli extracts containing biosynthetic genes for an “ene” reductase and two menthone dehydrogenases . This strategy allows optimization of each enzymatic step, avoiding toxicity issues to the host cell.


Molecular Structure Analysis

The compound’s molecular structure consists of a cyclohexane ring , a phenyl group , and an oxan-4-yl substituent. The absolute configuration is specified as (1R,2S) , indicating the arrangement of substituents around the stereocenters . The R/S nomenclature assigns the handedness of the molecule, with R denoting “right” and S denoting “sinister” (left).

Scientific Research Applications

Biosynthesis of Menthol Isomers

This compound plays a crucial role in the biosynthesis of menthol isomers, which are valuable in the flavor and fragrance industry. A one-pot biosynthesis approach using engineered Escherichia coli has been developed to produce (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone . This method allows for easier optimization of each enzymatic step and modular combination of reactions to generate libraries of pure compounds for high-throughput screening .

Anticancer Activity

Benzofuran derivatives, which can be synthesized from EN300-26676004, have shown significant anticancer activity. For instance, certain benzofuran compounds have displayed exceptional inhibitory activity against cancer cell lines, outperforming even established chemotherapy agents like 5-fluorouracil . This highlights the potential of EN300-26676004 in the development of new anticancer drugs.

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives, which can be derived from EN300-26676004, is noteworthy. These compounds can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing various diseases, including neurodegenerative disorders .

Antimicrobial and Antiviral Applications

Benzofuran derivatives from EN300-26676004 exhibit antimicrobial and antiviral properties. They can be used to develop new treatments for bacterial and viral infections, contributing to the field of infectious diseases .

Neuroprotective Effects

Compounds synthesized from EN300-26676004 have neuroprotective effects. They can potentially be used in the treatment of neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and other forms of dementia .

Flavor and Fragrance Industry

EN300-26676004 can be used to synthesize various compounds that are integral to the flavor and fragrance industry. These include natural flavors found in strawberries and coffee, as well as fragrances like rosefuran .

Anti-inflammatory and Analgesic Activity

Benzofuran derivatives from EN300-26676004 possess anti-inflammatory and analgesic properties, making them suitable for the development of new pain relief medications .

Anti-allergic Properties

These compounds also show promise in the treatment of allergies due to their anti-allergic effects. This could lead to the creation of novel anti-allergic pharmaceuticals .

properties

IUPAC Name

(1R,2S)-N-[(4-aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c20-19(10-12-23-13-11-19)14-21-18(22)17-9-5-4-8-16(17)15-6-2-1-3-7-15;/h1-3,6-7,16-17H,4-5,8-14,20H2,(H,21,22);1H/t16-,17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYXAWKZAOIBZ-GBNZRNLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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